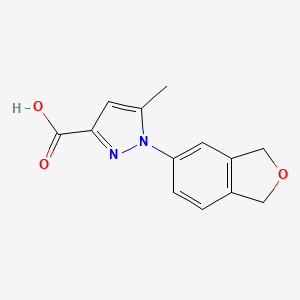
tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate: is a synthetic organic compound with the molecular formula C14H18O2N1Br1 It is characterized by the presence of a bromine atom attached to an indene ring, which is further substituted with a tert-butyl group and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate typically involves the following steps:
Bromination: The starting material, 2,3-dihydro-1H-indene, undergoes bromination to introduce a bromine atom at the 6-position.
Carbamate Formation: The brominated intermediate is then reacted with tert-butyl isocyanate and N-methylamine to form the desired carbamate compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indene ring or the carbamate moiety.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, or substituted amines.
Oxidation Products: Oxidation can lead to the formation of ketones or carboxylic acids.
Reduction Products: Reduction typically results in the formation of alcohols or amines.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: It can be used as a probe to study biological pathways and enzyme activities, especially those involving carbamate interactions.
Medicine:
Drug Development: The unique structure of the compound makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry:
Material Science: The compound can be explored for its potential use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom and the indene ring contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- tert-butyl N-(2,3-dihydro-1H-inden-5-yl)-N-methylcarbamate
- tert-butyl 6-bromo-1H-indole-1-carboxylate
- tert-butyl 2,3-dihydro-1,4-benzodioxin-6-yl (4-piperidinyl)carbamate
Comparison:
- Structural Differences: While these compounds share the tert-butyl carbamate moiety, they differ in the substitution pattern on the indene or indole ring.
- Reactivity: The presence of different substituents (e.g., bromine, indole) affects the reactivity and the types of reactions they undergo.
- Applications: Each compound may have unique applications based on its specific structure and reactivity. For example, tert-butyl 6-bromo-1H-indole-1-carboxylate may be more relevant in indole-based drug development.
Properties
Molecular Formula |
C15H20BrNO2 |
|---|---|
Molecular Weight |
326.23 g/mol |
IUPAC Name |
tert-butyl N-(6-bromo-2,3-dihydro-1H-inden-1-yl)-N-methylcarbamate |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17(4)13-8-6-10-5-7-11(16)9-12(10)13/h5,7,9,13H,6,8H2,1-4H3 |
InChI Key |
SYYNKKSSOPREQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{bicyclo[2.1.1]hexan-1-yl}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)aceticacid](/img/structure/B13557525.png)
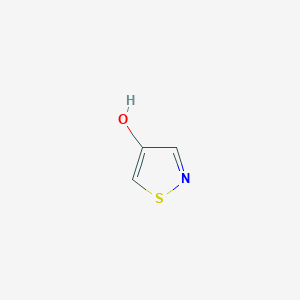
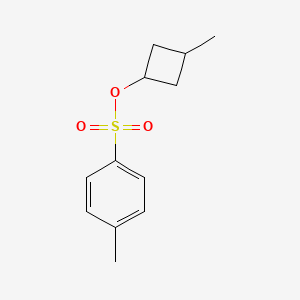
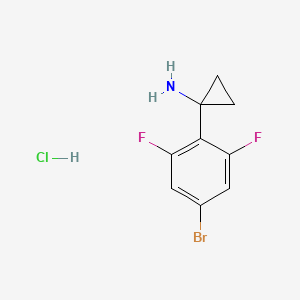
![tert-butylN-[7-(aminomethyl)spiro[3.5]nonan-2-yl]carbamatehydrochloride](/img/structure/B13557559.png)
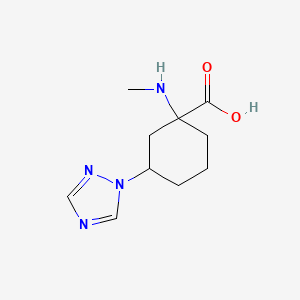
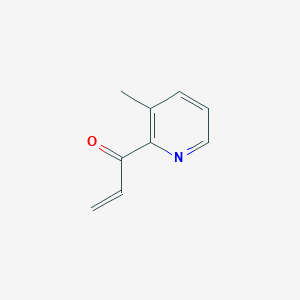
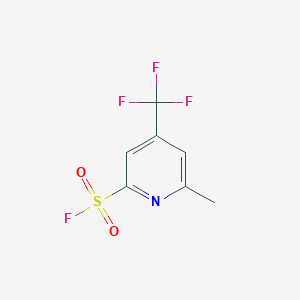
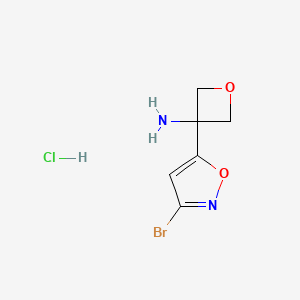
![4-(6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13557588.png)
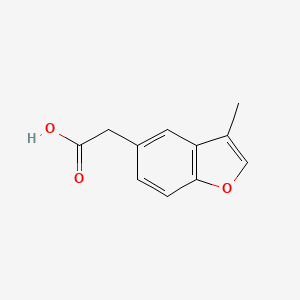
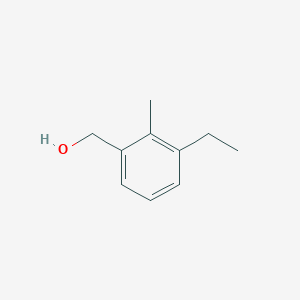
![3-[2-(4-Fluorophenyl)ethyl]pyrrolidine](/img/structure/B13557606.png)
